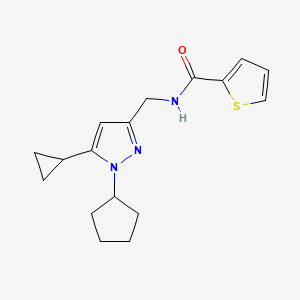

N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)thiophene-2-carboxamide

Description

Properties

IUPAC Name |

N-[(1-cyclopentyl-5-cyclopropylpyrazol-3-yl)methyl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3OS/c21-17(16-6-3-9-22-16)18-11-13-10-15(12-7-8-12)20(19-13)14-4-1-2-5-14/h3,6,9-10,12,14H,1-2,4-5,7-8,11H2,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUAQTQJAZKNQPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C(=CC(=N2)CNC(=O)C3=CC=CS3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)thiophene-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on anti-inflammatory properties, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 335.4 g/mol. Its structure includes a thiophene ring, a pyrazole moiety, and cyclopentyl and cyclopropyl groups, which contribute to its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 335.4 g/mol |

| Structural Features | Thiophene, Pyrazole |

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of this compound. Key findings include:

- Reduction of Inflammation : The compound has demonstrated the ability to decrease edema and leukocyte migration in various in vivo models.

- Cytokine Modulation : It significantly downregulates pro-inflammatory cytokines such as IL-6 and TNF-α, indicating a potential mechanism for reducing inflammation .

- NF-κB Inhibition : The compound inhibits NF-κB activation, which is crucial in the inflammatory response, thereby suggesting a pathway through which it exerts its anti-inflammatory effects.

Enzyme Inhibition

The biological activity of this compound is also attributed to its interaction with specific enzymes involved in inflammatory pathways:

- Kinase Inhibition : Similar compounds have shown efficacy in inhibiting kinases involved in inflammatory signaling. For instance, pyrazole derivatives are known to inhibit p38 MAPK with significant potency (IC50 values in the nanomolar range) .

Study 1: In Vivo Efficacy

In a study assessing the anti-inflammatory effects of this compound, researchers administered the compound to animal models subjected to inflammatory stimuli. Results indicated:

- A marked reduction in paw edema compared to control groups.

- Decreased levels of inflammatory markers in serum samples.

Study 2: Cytokine Production

Another investigation focused on the modulation of cytokine production by this compound. Using human cell lines stimulated with lipopolysaccharides (LPS), researchers observed:

| Cytokine | Control Group (pg/mL) | Treated Group (pg/mL) |

|---|---|---|

| IL-6 | 1500 | 600 |

| TNF-α | 1200 | 450 |

These findings suggest that this compound effectively reduces pro-inflammatory cytokine production.

The mechanism through which this compound exerts its biological effects likely involves:

- Binding to Inflammatory Pathways : The compound may bind to specific receptors or enzymes involved in inflammation, modulating their activity.

- Alteration of Signaling Cascades : By inhibiting key signaling pathways such as NF-kB and MAPK pathways, it can effectively reduce inflammation at multiple levels.

Comparison with Similar Compounds

Structural and Functional Analog: 5-Chloro N-[(5S)-2-Oxo-3-[4-(5,6-Dihydro-4H-1,2,4-triazin-1-yl)phenyl]-1,3-oxazolidin-5-yl)methyl]thiophene-2-carboxamide Methanesulfonate

Key Differences :

- Core Heterocycle: The analog replaces the pyrazole ring with an oxazolidinone scaffold, introducing a ketone group (2-oxo) and a triazine-substituted phenyl group. This modification likely enhances rigidity and alters binding affinity .

- Substituents : The 5-chloro substitution on the thiophene ring and the methanesulfonate salt improve solubility and bioavailability compared to the target compound’s cyclopropane/cyclopentyl substituents.

- Application : Patent data indicate this analog is formulated as a pharmaceutical composition, suggesting optimized pharmacokinetics for therapeutic use .

Reference Standard Compound: GSK2830371

Key Differences :

- Core Structure: GSK2830371 features an isoxazole-3-carboxamide core instead of pyrazole, with a pyridinyl amino group and cyclopentylmethyl side chain. This structure increases molecular weight (461.02 g/mol) and complexity .

- The cyclopropane moiety in the target compound is replaced with a cyclopropylamino group, altering steric and electronic profiles .

- Application : GSK2830371 is a United States Pharmacopeia (USP) reference standard, indicating its use in quality control and research, unlike the target compound, which lacks disclosed standardization .

Comparative Data Table

Research Findings and Implications

- Structural Flexibility: The pyrazole core in the target compound offers a balance between rigidity and conformational flexibility, contrasting with the oxazolidinone’s rigidity (beneficial for target binding) and isoxazole’s planar geometry (suitable for π-π interactions) .

- Substituent Impact : Cyclopropane and cyclopentyl groups in the target compound likely enhance membrane permeability, whereas the methanesulfonate salt in the patent analog addresses solubility limitations common in neutral carboxamides .

- Pharmacological Potential: While GSK2830371’s role as a reference standard underscores its reliability in assays, the patent compound’s crystalline form highlights industrial relevance for drug development .

Q & A

Q. What are the key synthetic routes for preparing N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)thiophene-2-carboxamide?

- Methodological Answer : The synthesis typically involves:

- Step 1 : Cyclization of cyclopropyl hydrazine with thiophene-derived ketones to form the pyrazole core .

- Step 2 : Functionalization via alkylation or amidation to introduce the thiophene-carboxamide moiety. Reactions often use acetonitrile or DMF as solvents under reflux (60–100°C) .

- Step 3 : Purification via column chromatography or recrystallization to isolate the product (yields: 60–85%) .

- Key reagents : Thiophene-2-carbonyl chloride, cyclopropane derivatives, and pyrazole intermediates.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assigns protons and carbons in the pyrazole, cyclopentyl, and thiophene groups. For example, thiophene protons resonate at δ 6.8–7.5 ppm .

- IR Spectroscopy : Identifies carboxamide C=O stretches (~1650 cm⁻¹) and C-S bonds (~680 cm⁻¹) .

- Mass Spectrometry : Confirms molecular weight (e.g., [M+H]+ at m/z 388.4) .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding patterns (e.g., C–H⋯O/S interactions) .

Q. What preliminary biological assays are recommended for screening its activity?

- Methodological Answer :

- In vitro assays : Use enzyme inhibition studies (e.g., kinase or protease targets) at 1–100 µM concentrations.

- Cell-based assays : Test cytotoxicity (MTT assay) in cancer cell lines (IC50 determination) .

- Controls : Include structurally similar analogs (e.g., pyrazole-thiophene hybrids) to establish SAR .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production in academic settings?

- Methodological Answer :

- Reaction Engineering : Use continuous flow reactors to enhance mixing and reduce side reactions (e.g., 20% yield improvement) .

- Catalysis : Employ Pd/C or CuI for coupling steps (e.g., Suzuki-Miyaura for aryl groups) .

- Green Chemistry : Replace halogenated solvents with ethanol/water mixtures, reducing environmental impact without compromising purity .

Q. How should researchers address contradictions in biological activity data across studies?

- Methodological Answer :

- Assay Validation : Repeat experiments with standardized protocols (e.g., ATP levels in viability assays) .

- Structural Confirmation : Verify compound integrity via LC-MS after biological testing to rule out degradation .

- Meta-Analysis : Compare data with structurally related compounds (e.g., thiophene-2-carboxamides with varying substituents) to identify activity trends .

Q. What computational strategies predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model binding to enzymes (e.g., COX-2 or EGFR). Key interactions: hydrogen bonds with pyrazole N-atoms and hydrophobic contacts with cyclopropyl groups .

- MD Simulations : Simulate ligand-protein stability (GROMACS, 100 ns runs) to assess binding free energy (ΔG < -8 kcal/mol suggests strong affinity) .

- QSAR Models : Corrogate substituent effects (e.g., electron-withdrawing groups on thiophene enhance activity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.